molecular formula C27H46O B8075311 Lathosterol

Lathosterol

Cat. No.: B8075311
M. Wt: 386.7 g/mol
InChI Key: IZVFFXVYBHFIHY-HJFHXHLKSA-N
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Description

The compound Lathosterol is a complex organic molecule. It is a type of sterol, a subgroup of steroids, which are essential components in cell membranes and precursors to significant biological molecules such as hormones and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Hydrogenation: Saturation of the rings to form the dodecahydro structure.

    Alkylation: Introduction of the 6-methylheptan-2-yl side chain.

    Hydroxylation: Addition of the hydroxyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase yield and efficiency. The process is typically carried out in controlled environments to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove double bonds or convert ketones to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons or alcohols.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the production of pharmaceuticals and as a biochemical research tool.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes and specific receptors. It can modulate membrane fluidity and permeability, influencing cellular processes. In biological systems, it may act as a precursor to hormones, which bind to receptors and activate signaling pathways, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known sterol with a similar structure but different side chains.

    Ergosterol: Found in fungi, with a similar core structure but different functional groups.

    Stigmasterol: A plant sterol with a similar structure but different side chains and double bonds.

Properties

IUPAC Name

(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21-,23-,24+,25+,26+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFFXVYBHFIHY-HJFHXHLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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